An In-depth Technical Guide to 2-(1-Methylpiperidin-3-YL)ethan-1-OL: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(1-Methylpiperidin-3-YL)ethan-1-OL: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Methylpiperidin-3-YL)ethan-1-OL is a substituted piperidine derivative that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a well-established privileged structure in pharmacology, appearing in a wide array of approved drugs and biologically active molecules. This is largely due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a key pharmacophore for interacting with various biological targets. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-(1-Methylpiperidin-3-YL)ethan-1-OL, aimed at professionals in the fields of chemical research and pharmaceutical development.
Physicochemical and Structural Properties
2-(1-Methylpiperidin-3-YL)ethan-1-OL, with the CAS number 101257-32-3, is a chiral compound that exists as a liquid at room temperature.[1] Its core structure consists of a piperidine ring N-methylated at position 1 and substituted with a 2-hydroxyethyl group at position 3. The presence of a hydroxyl group and a tertiary amine imparts both hydrogen-bond-donating and -accepting capabilities, influencing its solubility and interaction with biological macromolecules.
| Property | Value | Source |
| CAS Number | 101257-32-3 | ChemScene[2] |
| Molecular Formula | C8H17NO | ChemScene[2] |
| Molecular Weight | 143.23 g/mol | Sigma-Aldrich[1] |
| Physical Form | Liquid | Sigma-Aldrich[1] |
| Storage Temperature | 2-8 °C | Sigma-Aldrich[1] |
| Boiling Point | 82-84 °C (at 19 Torr) (for 2-(1-Methylpiperidin-2-yl)ethanol) | ChemicalBook[3] |
| Density | 0.98 g/cm³ (at 20 °C) (for 2-(1-Methylpiperidin-2-yl)ethanol) | ChemicalBook[3] |
| pKa (predicted) | 15.15 ± 0.10 (for 2-(1-Methylpiperidin-2-yl)ethanol) | ChemicalBook[3] |
It is important to note that some of the physical properties listed, such as boiling point and density, are for the isomeric compound 2-(1-Methylpiperidin-2-yl)ethanol and should be considered as estimations for the 3-yl isomer.
Caption: Chemical structure of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Synthesis and Manufacturing
The synthesis of 2-(1-Methylpiperidin-3-YL)ethan-1-OL can be envisioned through a multi-step process, leveraging established methodologies for the modification of pyridine and piperidine rings. A plausible synthetic route involves the initial preparation of the precursor, 2-(piperidin-3-yl)ethanol, followed by N-methylation.
Part 1: Synthesis of 2-(Piperidin-3-yl)ethanol
A common and industrially scalable method for the synthesis of piperidine derivatives is the catalytic hydrogenation of their corresponding pyridine precursors.[4]
Experimental Protocol:
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Reaction Setup: A high-pressure hydrogenation reactor is charged with 3-(2-hydroxyethyl)pyridine, a suitable solvent (e.g., ethanol or water), and a hydrogenation catalyst. Ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C) are effective catalysts for this transformation.[4]
-
Hydrogenation: The reactor is sealed and pressurized with hydrogen gas, typically to a pressure of 1500 to 5000 psig. The reaction mixture is heated to a temperature range of 100-120 °C and agitated until the uptake of hydrogen ceases.[4]
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Work-up and Purification: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude 2-(piperidin-3-yl)ethanol is purified by distillation.
Caption: Proposed synthesis of the precursor 2-(piperidin-3-yl)ethanol.
Part 2: N-Methylation of 2-(Piperidin-3-yl)ethanol
The final step in the synthesis is the N-methylation of the secondary amine of the piperidine ring. A standard and efficient method for this transformation is reductive amination.
Experimental Protocol:
-
Reaction Setup: 2-(Piperidin-3-yl)ethanol is dissolved in a suitable solvent, such as methanol. An aqueous solution of formaldehyde (as the methylating agent) is added to the mixture.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, is used to reduce the initially formed iminium ion to the N-methylated product.
-
Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is then purified by distillation or chromatography to yield 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Caption: N-methylation of the precursor to yield the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the piperidine ring and the ethyl alcohol substituent. Key expected signals include:
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A singlet for the N-methyl protons.
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A multiplet for the protons of the -CH₂-OH group.
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A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
A series of overlapping multiplets for the protons on the piperidine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. Expected chemical shifts would be:
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A signal for the N-methyl carbon.
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A signal for the carbon of the -CH₂-OH group.
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Several signals in the aliphatic region for the carbons of the piperidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(1-Methylpiperidin-3-YL)ethan-1-OL is expected to exhibit characteristic absorption bands:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
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C-H stretching bands for the aliphatic CH₂, and CH₃ groups in the region of 2800-3000 cm⁻¹.
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A C-N stretching band.
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A C-O stretching band in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 143. Key fragmentation patterns would likely involve the loss of a hydroxyl group, an ethyl group, or cleavage of the piperidine ring.
Potential Applications in Drug Discovery and Development
The piperidine moiety is a cornerstone in the design of therapeutics for a wide range of diseases. Derivatives of piperidine have shown diverse biological activities, and 2-(1-Methylpiperidin-3-YL)ethan-1-OL serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Neurological Disorders
Piperidine derivatives are prominent in the development of drugs targeting the central nervous system (CNS). They are known to act as ligands for various receptors, including sigma (σ) receptors and muscarinic acetylcholine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][6] The structural features of 2-(1-Methylpiperidin-3-YL)ethan-1-OL make it a suitable scaffold for the development of novel CNS-active agents.
Antimicrobial and Antifungal Agents
The piperidine ring is also a common feature in compounds with antimicrobial and antifungal properties. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The functional groups on 2-(1-Methylpiperidin-3-YL)ethan-1-OL allow for its incorporation into larger molecules to explore and optimize antimicrobial activity.
Oncology
Numerous piperidine-containing compounds have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis. 1-Methylpiperidine derivatives, in particular, have shown antiproliferative activity against human cancer cell lines.[5]
Caption: Potential therapeutic applications of 2-(1-Methylpiperidin-3-YL)ethan-1-OL.
Safety and Handling
2-(1-Methylpiperidin-3-YL)ethan-1-OL is classified as harmful if swallowed (H302).[1] Standard laboratory safety precautions should be followed when handling this compound.
Recommended Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat.
In case of contact with eyes, rinse cautiously with water for several minutes.[1] If swallowed, call a poison center or doctor if you feel unwell.
Conclusion
2-(1-Methylpiperidin-3-YL)ethan-1-OL is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its piperidine core, combined with strategically placed functional groups, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. While further research is needed to fully elucidate its specific pharmacological and toxicological profile, the existing knowledge on related piperidine derivatives suggests promising avenues for its application in the development of new therapeutics for neurological disorders, infectious diseases, and cancer. This guide provides a foundational understanding of its properties and synthesis to aid researchers in harnessing its potential.
References
- Process for preparing 2-piperidineethanol compounds. (2001). Google Patents.
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2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol. PubChem. Retrieved from [Link]
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2-Piperidineethanol, 1-methyl-. PubChem. Retrieved from [Link]
- Processes for preparing (r)-2-methylpyrrolidine and (s). (2008). Google Patents.
- N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases. (2017). Google Patents.
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11-12), e1800180. Retrieved from [Link]
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Piperidine ethanol. PubChem. Retrieved from [Link]
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1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. Retrieved from [Link]
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2-[1-(2-Methylidenebutyl)piperidin-3-yl]ethanol. PubChem. Retrieved from [Link]
Sources
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- 6. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]
